N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and two aromatic rings with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization One common approach is the reaction of 3-methoxyphenylboronic acid with 5-bromo-2-furancarboxylic acid under Suzuki coupling conditions to form the furan ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(7-oxo-7H-benz[de]anthracen-3-ylsulfanyl)acetamide
- 4-(methoxyphenylmethyl)biphenyl
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Uniqueness
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-6-8-16(9-7-14)24-13-18-10-11-19(25-18)20(22)21-15-4-3-5-17(12-15)23-2/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZFTGCJVMMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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